molecular formula C17H15N3O2 B14489532 1,1'-(3-Phenylpyrido[2,3-b]pyrazine-1,4-diyl)di(ethan-1-one) CAS No. 63234-35-5

1,1'-(3-Phenylpyrido[2,3-b]pyrazine-1,4-diyl)di(ethan-1-one)

Cat. No.: B14489532
CAS No.: 63234-35-5
M. Wt: 293.32 g/mol
InChI Key: IRRBRIWMYCWHDB-UHFFFAOYSA-N
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Description

1,1’-(3-Phenylpyrido[2,3-b]pyrazine-1,4-diyl)di(ethan-1-one) is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrido[2,3-b]pyrazine core with phenyl and ethanone substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(3-Phenylpyrido[2,3-b]pyrazine-1,4-diyl)di(ethan-1-one) typically involves the reaction of pyrazine derivatives with appropriate phenyl and ethanone precursors. One common method involves the nucleophilic substitution of 1,4-dihydropyrazine with propionic anhydride in the presence of zinc powder . The reaction mixture is refluxed until complete conversion is observed, followed by purification through recrystallization from methanol.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

1,1’-(3-Phenylpyrido[2,3-b]pyrazine-1,4-diyl)di(ethan-1-one) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the electronic properties of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents onto the pyrido[2,3-b]pyrazine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

1,1’-(3-Phenylpyrido[2,3-b]pyrazine-1,4-diyl)di(ethan-1-one) has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1’-(3-Phenylpyrido[2,3-b]pyrazine-1,4-diyl)di(ethan-1-one) involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-(3-Phenylpyrido[2,3-b]pyrazine-1,4-diyl)di(ethan-1-one) is unique due to its specific combination of phenyl and ethanone substituents, which confer distinct electronic and steric properties. These properties make it a valuable compound for various research and industrial applications.

Properties

CAS No.

63234-35-5

Molecular Formula

C17H15N3O2

Molecular Weight

293.32 g/mol

IUPAC Name

1-(4-acetyl-3-phenylpyrido[2,3-b]pyrazin-1-yl)ethanone

InChI

InChI=1S/C17H15N3O2/c1-12(21)19-11-16(14-7-4-3-5-8-14)20(13(2)22)17-15(19)9-6-10-18-17/h3-11H,1-2H3

InChI Key

IRRBRIWMYCWHDB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C=C(N(C2=C1C=CC=N2)C(=O)C)C3=CC=CC=C3

Origin of Product

United States

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